molecular formula C₂₇H₂₃ClN₂O₅ B1662749 Apyramide CAS No. 68483-33-0

Apyramide

Cat. No. B1662749
CAS RN: 68483-33-0
M. Wt: 490.9 g/mol
InChI Key: KWUFTKVMXUYTBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Apyramide is a chemical compound that has been gaining interest in the scientific community due to its potential applications in various fields, including medicine, agriculture, and environmental science.

Scientific Research Applications

Pharmacological Activity and Comparative Toxicity

Apyramide, scientifically known as 1-(p-chlorobenzoyl)-2-methyl-5-methoxyindole-3-p-acetamidophenol acetate, has been studied for its pharmacological activity and toxicity. A comparative study with other anti-inflammatory agents revealed that Apyramide was significantly less toxic than indomethacin in rats and mice. It demonstrated anti-inflammatory, analgesic, and antipyretic activities. Notably, Apyramide's acute ulcerogenic effect was lower than that of indomethacin, indicating a possibly safer profile for gastrointestinal tolerance (Sauvaire, Michel, Serrano, & Richard, 1987).

Pharmacokinetics in Animal Models

The pharmacokinetics of Apyramide were evaluated through a study involving intravenous administration in beagle dogs. This research is significant as it provides insights into the metabolism and biological disposition of Apyramide in a living organism, offering valuable data for its potential therapeutic applications (Cociglio, Brès, Sauvaire, Alric, & Richard, 1991).

Liquid Chromatographic Measurement for Plasma Indomethacin and Apyramide

An important aspect of Apyramide research involves its measurement and analysis. A study on a liquid chromatographic assay for indomethacin and Apyramide in plasma highlights the methods and techniques used for quantifying these substances, contributing to our understanding of their pharmacokinetics and interactions in biological systems (Sauvaire, Cociglio, & Alric, 1986).

properties

IUPAC Name

(4-acetamidophenyl) 2-[1-(4-chlorobenzoyl)-5-methoxy-2-methylindol-3-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-16-23(15-26(32)35-21-10-8-20(9-11-21)29-17(2)31)24-14-22(34-3)12-13-25(24)30(16)27(33)18-4-6-19(28)7-5-18/h4-14H,15H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWUFTKVMXUYTBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)Cl)C=CC(=C2)OC)CC(=O)OC4=CC=C(C=C4)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00218582
Record name Apyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

490.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Apyramide

CAS RN

68483-33-0
Record name 4-(Acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=68483-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Apyramide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068483330
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Apyramide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00218582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(acetylamino)phenyl 1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indole-3-acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.064.447
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name APYRAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89832816U3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Apyramide
Reactant of Route 2
Reactant of Route 2
Apyramide
Reactant of Route 3
Reactant of Route 3
Apyramide
Reactant of Route 4
Reactant of Route 4
Apyramide
Reactant of Route 5
Reactant of Route 5
Apyramide
Reactant of Route 6
Reactant of Route 6
Apyramide

Citations

For This Compound
30
Citations
D Sauvaire, M Cociglio, R Alric - Journal of Chromatography B: Biomedical …, 1986 - Elsevier
A reversed-phase column liquid chromatographic assay is described for indomethacin (I), a non-steroidal anti-inflammatory drug, and its prodrug apyramide, an ester of I and of …
Number of citations: 11 www.sciencedirect.com
M Cociglio, J Bres, D Sauvaire, R Alric… - European journal of drug …, 1991 - Springer
The pharmacokinetics of apyramide, an ester of indomethacin and acetaminophen (paracetamol), were determined after intravenous administration to nine beagle dogs. Indomethacin …
Number of citations: 7 link.springer.com
D Sauvaire, A Michel, JJ Serrano… - … under experimental and …, 1987 - europepmc.org
… 3-p-acetamidophenol acetate (Apyramide) and known anti-inflammatory agents. Apyramide was far less … The acute ulcerogenic effect of Apyramide was lower than that of indomethacin. …
Number of citations: 4 europepmc.org
N Menon, D Richmond, MR Rahman… - ACS Catalysis, 2022 - ACS Publications
… to the known IAA analogues that are used as herbicides, indole amine, IAM, and IAA molecular scaffolds are present in many therapeutical drugs such as indomethacin, apyramide, …
Number of citations: 5 pubs.acs.org
JP Peesa, PR Yalavarthi, A Rasheed… - Journal of Acute …, 2016 - Elsevier
Inflammation mediators, prostaglandins are causing inflammation, pain and pyrexia in the body. Synthesis of these mediators can be effectively blocked by administering the non-…
Number of citations: 47 www.sciencedirect.com
P Hubert, J Crommen - Journal of liquid chromatography, 1990 - Taylor & Francis
A sensitive and automatic method for the analysis of indomethacin in plasma has been developed using liquid-solid extraction (LSE) on disposable extraction cartridges (DECs) …
Number of citations: 21 www.tandfonline.com
SY Lee - 1993 - search.proquest.com
This study was to investigate the effect of bile salts on the dissolution and absorption of zinc-indomethacin and copper-indomethacin. In pH 7.2 dissolution buffer, the dissolution of …
Number of citations: 0 search.proquest.com
P Sikirić, K Gyires, S Seiwerth, Z GrabarevlĆ… - …, 1993 - Springer
The anti-nociceptive effects of a newly synthesized pentadecapeptide coded BPC 157 (an essential fragment of new organoprotective gastric juice peptide BPC) was evaluated in …
Number of citations: 43 link.springer.com
RN Kachave, PB Mandlik… - Journal of Reports in …, 2020 - journals.lww.com
The aim of this study was to provide information of the development in analytical perspective of impurity profiling, force degradation, and bioanalysis of pharmaceutical drug substance …
Number of citations: 2 journals.lww.com
C Sacchi, F Magni, A Toia, F Cazzaniga, G Galli… - Pharmacological …, 1989 - Elsevier
The anti-inflammatory activity and the eicosanoid generation in rat gastric mucosa after a single oral dose of S-(+)-2(4-fluorophenyl)-α-methyl-5-benzoxazolacetic acid (flunoxaprofen, …
Number of citations: 19 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.